N,N'-Diisopropylformimidamide acetate

Prodrug design Hydrolytic stability Nucleoside modification

Multi-step syntheses requiring sequential deprotection of amine functionalities often stall when acid-labile groups are incompatible with substrate chemistry. N,N'-Diisopropylformimidamide acetate (DIFA acetate) solves this by enabling a true orthogonal Boc/DIFA strategy: Boc is removed under acidic conditions (TFA) while DIFA remains intact; DIFA is subsequently cleaved under nucleophilic conditions (e.g., ethylenediamine, heat) without affecting acid-sensitive functionality. Compared to the dimethyl analogue, the diisopropyl substitution delivers a 14-fold longer hydrolytic half-life (52 h vs 3.7 h at physiological pH). Procured as a non-hygroscopic crystalline solid, the acetate salt eliminates handling issues associated with the liquid free base or hygroscopic hydrochloride. Supplied in stock with competitive pricing and immediate global dispatch.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 845528-07-6
Cat. No. B12831714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diisopropylformimidamide acetate
CAS845528-07-6
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(C)NC=NC(C)C.CC(=O)O
InChIInChI=1S/C7H16N2.C2H4O2/c1-6(2)8-5-9-7(3)4;1-2(3)4/h5-7H,1-4H3,(H,8,9);1H3,(H,3,4)
InChIKeyUGVZGRJAVZDHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Diisopropylformimidamide Acetate (CAS 845528-07-6): Chemical Identity and Procurement-Relevant Characteristics


N,N'-Diisopropylformimidamide acetate (CAS 845528-07-6) is the acetate salt of N,N'-diisopropylformamidine (DIFA), a sterically hindered formamidine derivative with the molecular formula C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol . This compound belongs to the formamidine class of organic bases, which serve dual roles as amine protecting groups in multi-step synthesis and as precursors to carbodiimide coupling reagents [1]. The acetate counterion provides a non-hygroscopic, crystalline solid form that offers practical handling advantages over the free base (a liquid) and the corresponding hydrochloride salt [2]. As a specialty intermediate, this compound is primarily encountered in medicinal chemistry and process research settings where orthogonal protection strategies or sterically demanding formamidine ligands are required.

Why N,N'-Diisopropylformimidamide Acetate Cannot Be Simply Replaced by Other Formamidine or Carbodiimide Reagents


The diisopropyl substitution pattern on the formamidine scaffold confers a unique combination of steric bulk, electronic properties, and orthogonal reactivity that is absent in simpler analogues. Unlike N,N-dimethylformamidine, the diisopropyl variant provides markedly enhanced hydrolytic stability—a critical parameter in prodrug design and multi-step synthesis where premature deprotection must be avoided [1]. Compared to the widely used Boc (tert-butylcarbamate) protecting group, DIFA exhibits acid stability and is removed exclusively under nucleophilic conditions (e.g., ethylenediamine), enabling true orthogonal protection strategies that are impossible with acid-labile groups . Furthermore, the acetate salt form offers superior handling characteristics relative to the hydrochloride salt, which can be hygroscopic and introduce chloride ions incompatible with certain metal-catalyzed reactions [2]. These differentiated properties mean that substitution with simpler formamidines, carbodiimides, or alternative protecting groups will fundamentally alter reaction outcomes, deprotection selectivity, and overall synthetic efficiency.

Quantitative Differentiation Evidence for N,N'-Diisopropylformimidamide Acetate: Head-to-Head and Cross-Study Comparisons


Hydrolytic Stability: Diisopropyl vs. Dimethyl Formamidine Derivatives in Aqueous Prodrug Systems

In a systematic physicochemical study of N4-(N,N-dialkyl)formamidine derivatives of 2'-deoxycytidine and arabinocytidine, the diisopropyl-substituted analogues (3d and 4d) demonstrated the highest hydrolytic stability among all alkyl variants tested, with a half-life of 52 hours at pH 7.4 and 37°C. This contrasts sharply with the dimethyl-substituted analogues, which exhibited a half-life of only 3.7 hours under identical conditions—a 14-fold difference in stability [1]. This quantitative stability advantage is directly relevant to the N,N'-diisopropyl substitution pattern present in the target compound.

Prodrug design Hydrolytic stability Nucleoside modification Formamidine protection

Orthogonal Protection: DIFA Acid Stability Enables Complementary Selectivity to Boc-Based Strategies

The N,N-diisopropylformamidine (DIFA) protecting group is explicitly stable toward acidic conditions, in direct contrast to the tert-butylcarbamate (Boc) group which is cleaved by acids such as trifluoroacetic acid (TFA). DIFA is removed under nucleophilic conditions, establishing full orthogonality to Boc, N-tert-butylamide, and other acid-labile protecting groups. This was demonstrated in metalation reactions of anilines where DIFA-directed ortho-metalation proceeded without interference, while Boc-protected substrates would have been deprotected under the reaction conditions . No quantitative yield comparison between DIFA and Boc in the same reaction was provided; however, the qualitative orthogonality represents a binary differentiation: Boc protection fails under acidic metalation conditions where DIFA remains intact (0% vs. productive metalation).

Orthogonal protection Metalation Aniline protection DIFA Boc

One-Pot Aminobenzoic Acid to Amide Conversion: Diisopropylformamidine Enables Streamlined Synthesis vs. Stepwise Approaches

The N,N-diisopropylformamidine protecting group enables a one-pot conversion of aminobenzoic acids directly into the corresponding amides. The general procedure involves: (1) in situ transformation of aminobenzoic acids to formamidine-protected acid chlorides, (2) reaction with amines including poorly reactive anilines, and (3) smooth deprotection by heating with ethylenediamine derivatives. This one-pot procedure was successfully applied to the preparation of several compounds of pharmaceutical interest, eliminating the need for intermediate isolation steps that are typically required when using N,N-dimethylformamidine or other protecting groups [1]. While the paper describes both dimethyl and diisopropyl variants as effective, the diisopropyl variant is specifically noted as a "novel" protecting group that was developed to extend the scope of the methodology.

One-pot synthesis Formamidine protection Aminobenzoic acid Amide bond formation Process chemistry

Single-Step Palladium-Catalyzed Cross-Coupling with Concurrent Deprotection of N,N-Diisopropylformimidamide

A conceptually novel single-step process combining palladium-catalyzed cross-coupling with simultaneous deprotection of the N,N-diisopropylformimidamide group was reported for the synthesis of 2-amino, 4-azepanone, 5-aryl substituted pyrimidine derivatives. Using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) as the catalyst, the formimidamide protecting group was removed concurrently with the cross-coupling event, eliminating a separate deprotection step that would typically be required [1]. This tandem coupling-deprotection is specific to the diisopropylformimidamide group under these conditions; alternative protecting groups (e.g., acetyl, Boc) would require distinct and sequential deprotection conditions, adding synthetic steps.

Palladium catalysis Cross-coupling Deprotection Pyrimidine synthesis Tandem reaction

Physical State and Byproduct Handling: Acetate Salt vs. Hydrochloride Salt and Free Base Forms

The acetate salt of N,N'-diisopropylformimidamide is documented as a non-hygroscopic crystalline solid, in contrast to the corresponding hydrochloride salt which can be hygroscopic . While quantitative hygroscopicity data (e.g., moisture uptake at defined RH) were not located in the accessible literature, the qualitative property has practical implications: formamidine acetate is described as "a more convenient source of formamidine than the corresponding chloride in that it is non-hygroscopic and, being the salt of a weaker acid, can often be used in synthesis without the need to liberate the free base" [1]. The free base (CAS 44843-38-1) is a liquid at ambient temperature (bp ~196°C) , which presents different handling and storage requirements compared to the solid acetate.

Salt form selection Hygroscopicity Formamidine handling Process chemistry Procurement specification

Recommended Procurement Scenarios for N,N'-Diisopropylformimidamide Acetate Based on Quantitative Differentiation Evidence


Orthogonal Amine Protection in Multi-Step Pharmaceutical Intermediate Synthesis

When a synthetic sequence requires the sequential deprotection of two different amine functionalities, N,N'-diisopropylformimidamide acetate enables a Boc/DIFA orthogonal strategy: the Boc group is removed first under acidic conditions (TFA) while DIFA remains intact, and DIFA is subsequently cleaved under nucleophilic conditions (e.g., ethylenediamine, heat) without affecting acid-sensitive functional groups elsewhere in the molecule. This orthogonality, established by Zhichkin et al. (Synlett 2010), is not achievable with Boc/Fmoc combinations alone when acid lability of the substrate precludes Boc use .

Nucleoside Prodrug Programs Requiring Extended Hydrolytic Stability

For prodrug programs targeting sustained release or enhanced pharmacokinetic profiles, the diisopropyl formamidine modification provides a 14-fold longer hydrolytic half-life (52 h) compared to the dimethyl analogue (3.7 h) at physiological pH and temperature. This stability advantage, quantified by Kerr and Kalman (J Pharm Sci 1994), makes the diisopropyl variant the protecting group of choice when extended circulatory persistence is a design criterion .

Tandem Palladium-Catalyzed Cross-Coupling with In Situ Deprotection for Heterocycle Libraries

In medicinal chemistry programs synthesizing pyrimidine-based compound libraries, N,N-diisopropylformimidamide-protected intermediates allow a streamlined single-step Pd-catalyzed cross-coupling with concurrent deprotection, as demonstrated in Tetrahedron Letters (2014). This tandem process eliminates a separate deprotection step, reducing cycle time per compound and increasing library production throughput—a direct operational efficiency gain for drug discovery organizations .

Scale-Up of Aminobenzoic Acid-Derived Amide Intermediates via One-Pot Formamidine Methodology

Process chemistry groups scaling up amide bond formation from aminobenzoic acid starting materials benefit from the one-pot protection–activation–coupling–deprotection sequence enabled by N,N-diisopropylformamidine, as described by Zhichkin et al. (J Org Chem 2008). The elimination of intermediate isolations reduces solvent consumption, processing time, and cumulative yield losses—factors that directly lower the cost of goods for pharmaceutical intermediates procured at kilogram scale .

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